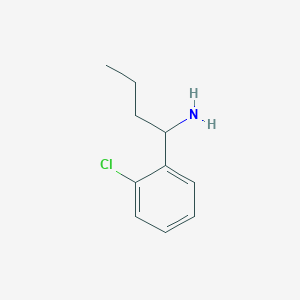
1-(2-Chlorophenyl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)butan-1-amine is an organic compound with the molecular formula C10H14ClN It is a derivative of butanamine, where a chlorine atom is substituted at the second position of the phenyl ring
准备方法
合成路线及反应条件: 1-(2-氯苯基)丁烷-1-胺可以通过多种方法合成。一种常见的方法是将 2-氯苄基氯与丁胺在碱如氢氧化钠的存在下反应。 反应通常在回流条件下进行,产物通过蒸馏或重结晶纯化 .
工业生产方法: 在工业环境中,1-(2-氯苯基)丁烷-1-胺的合成可能涉及更可扩展的方法,例如连续流动反应器,这使得能够更好地控制反应条件并提高产率。 催化剂和优化的反应参数通常用于提高工艺效率 .
化学反应分析
反应类型: 1-(2-氯苯基)丁烷-1-胺经历各种化学反应,包括:
氧化: 在特定条件下,胺基可以氧化形成相应的亚胺或腈。
还原: 该化合物可以还原形成仲胺或叔胺。
常见试剂和条件:
氧化: 常用试剂如高锰酸钾或三氧化铬。
还原: 采用钯碳 (Pd/C) 或氢化铝锂 (LiAlH4) 等催化剂。
主要产物形成:
氧化: 形成亚胺或腈。
还原: 形成仲胺或叔胺。
取代: 形成取代的苯基衍生物.
科学研究应用
1-(2-氯苯基)丁烷-1-胺在科学研究中有几种应用:
化学: 用作合成各种有机化合物的中间体。
生物学: 研究其对生物系统(包括酶抑制和受体结合)的潜在影响。
医学: 研究其潜在的治疗特性,如抗抑郁或抗焦虑作用。
工业: 用于生产特种化学品和药物.
作用机理
1-(2-氯苯基)丁烷-1-胺的作用机理涉及其与特定分子靶标的相互作用。它可能作为某些酶或受体的抑制剂或调节剂,影响各种生化途径。 具体的分子靶标和途径取决于具体的应用和使用环境 .
类似化合物:
- 1-(4-氯苯基)丁烷-1-胺
- 1-(2-氟苯基)丁烷-1-胺
- 1-(2-溴苯基)丁烷-1-胺
比较: 1-(2-氯苯基)丁烷-1-胺由于苯环第二个位置存在氯原子而独一无二,这可能会影响其反应性和与生物靶标的相互作用。 与具有不同卤素取代基的类似物相比,它可能表现出不同的药理和化学性质 .
作用机制
The mechanism of action of 1-(2-Chlorophenyl)butan-1-amine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
- 1-(4-Chlorophenyl)butan-1-amine
- 1-(2-Fluorophenyl)butan-1-amine
- 1-(2-Bromophenyl)butan-1-amine
Comparison: 1-(2-Chlorophenyl)butan-1-amine is unique due to the presence of the chlorine atom at the second position of the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different halogen substitutions, it may exhibit distinct pharmacological and chemical properties .
生物活性
1-(2-Chlorophenyl)butan-1-amine is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by a chlorophenyl group attached to a butanamine structure, may exhibit various pharmacological effects, including interactions with neurotransmitter systems and potential applications in treating neurological disorders.
Chemical Structure and Properties
- Molecular Formula : C10H12ClN
- Molecular Weight : 183.66 g/mol
- Chemical Structure : The compound features a butanamine backbone with a chlorine substituent on the phenyl ring, which is expected to influence its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound often display significant pharmacological activities, including:
- Antimicrobial Properties : Studies have shown that amine derivatives can possess antimicrobial effects, making them candidates for further investigation in drug development.
- Neuropharmacological Effects : The structure suggests potential interactions with neurotransmitter receptors, particularly those involved in pain and inflammation pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Binding : Initial findings suggest favorable interactions with receptors involved in neurotransmission, which could mediate analgesic and anti-inflammatory effects.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in inflammatory processes, indicating a potential pathway for therapeutic action.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various amine derivatives, including this compound. The results indicated that:
- The compound exhibited moderate activity against Gram-positive bacteria.
- Structure-activity relationship (SAR) analysis revealed that the presence of the chlorophenyl group enhanced antibacterial efficacy.
Study 2: Neuropharmacological Effects
Another research effort focused on the neuropharmacological profile of similar compounds. Key findings included:
- The compound showed significant binding affinity to serotonin receptors, suggesting its potential as an antidepressant.
- Behavioral assays indicated that administration led to reduced anxiety-like behaviors in animal models.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (R)-1-(2-Chlorophenyl)butan-1-amine | Enantiomer with opposite stereochemistry | Different biological activity due to stereochemistry |
| 1-(2-Chlorophenyl)but-3-en-1-amine | Unsaturated analog | Enhanced reactivity and potential applications |
| 4-(2-Chlorophenyl)butan-1-amine | Alternative substitution | Varying biological activity profiles |
属性
IUPAC Name |
1-(2-chlorophenyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7,10H,2,5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMVPJTVBHKRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














